5-Methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine that belongs to the imidazopyridine family.
Mechanism of Action
Target of Action
5-Methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been found to inhibit glutamine synthetase (MtGS), a potential target for tuberculosis drug development .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tuberculosis strains .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues can affect the tuberculosis bacterial load, suggesting they may interfere with the bacterial replication pathways .
Result of Action
In the case of tuberculosis treatment, imidazo[1,2-a]pyridine analogues have been shown to reduce the bacterial load by 90%, 99%, and 99.9% when treated with varying doses . This suggests that this compound may have a similar effect, although specific studies would be needed to confirm this.
Biochemical Analysis
Biochemical Properties
The direct functionalization of 5-Methylimidazo[1,2-a]pyridin-3-amine has been considered as one of the most efficient strategies for the construction of its derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
For instance, some derivatives exhibit potent inhibitory activity against cancer cell lines .
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives have been reported to show significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Temporal Effects in Laboratory Settings
The synthesis of imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, and environmentally benign .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemosynthetic methodologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the use of microwave-assisted one-pot Ugi-type reactions .
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazopyridines .
Scientific Research Applications
5-Methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the methyl group at the 5-position.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Differs in the position of the nitrogen atoms within the ring structure.
Uniqueness
5-Methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position enhances its stability and reactivity, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVIOAGEVTUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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